![molecular formula C13H16N4O B1381437 3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine CAS No. 1803601-35-5](/img/structure/B1381437.png)
3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine
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Overview
Description
“3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine” is a compound that contains a 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are characterized by multidirectional biological activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
Molecular Structure Analysis
The molecular structure of “3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine” is described by the InChI code 1S/C13H16N4O/c1-2-4-11(5-3-1)8-17-10-15-13(16-17)12-9-18-7-6-14-12/h1-5,10,12,14H,6-9H2
.
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied in various contexts . For example, 1,2,4-triazole derivatives have been shown to have significant antibacterial activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-benzyl-1H-1,2,4-triazol-3-yl)morpholine” include a molecular weight of 244.3 . It is a powder at room temperature .
Scientific Research Applications
Pharmaceutical Research
1,2,3-Triazoles, which are structurally related to the compound , have been widely used in drug discovery. They have shown potential as antiproliferative agents against various cancer cell lines. For example, a triazole derivative was found to be potent against MV4-11 cells with an IC50 of 2 μM .
Cancer Therapy
Compounds containing a 1,2,4-triazole ring, similar to the benzyl-triazolyl morpholine structure, have been approved by the FDA for breast cancer treatment in postmenopausal women. They are considered superior to estrogen receptor antagonists .
Apoptosis Induction
Substituted benzyl-triazoles have been studied for their ability to induce apoptosis in cancer cells. For instance, a substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) compound induced apoptosis in BT-474 cells .
Catalysis
Triazoles are also significant in catalysis. They can be synthesized through metal-free organocatalytic processes and have applications in creating various chemical structures .
Green Chemistry
The synthesis of triazoles can involve nonconventional “green” sources like microwave, mechanical mixing, visible light, and ultrasound. This aligns with the growing field of green chemistry which aims to reduce or eliminate the use or generation of hazardous substances .
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as tris[(1-benzyl-1h-1,2,3-triazol-4-yl)methyl]amine, are known to interact with copper ions (cu+ and cu2+) in the reaction environment .
Mode of Action
The compound stabilizes copper ions (Cu+ and Cu2+) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition . This stabilization keeps the copper ions accessible for chemical reactions .
Biochemical Pathways
Its role in the azide-acetylene cycloaddition suggests that it may influence pathways involving copper-catalyzed reactions .
Pharmacokinetics
It is soluble in dmso and dmf , which could potentially influence its bioavailability.
Result of Action
Its role in enhancing the catalytic effect of copper ions in the azide-acetylene cycloaddition suggests that it may influence the efficiency of these reactions .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 3-(1-Benzyl-1H-1,2,4-Triazol-3-yl)Morpholine include the presence of copper ions and the specific reaction conditions. For instance, the compound is known to stabilize copper ions without requiring an inert atmosphere or anhydrous conditions .
properties
IUPAC Name |
3-(1-benzyl-1,2,4-triazol-3-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-4-11(5-3-1)8-17-10-15-13(16-17)12-9-18-7-6-14-12/h1-5,10,12,14H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVWEXVHQNNNCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NN(C=N2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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